Tobicillin
Overview
Description
Tobicillin is an ester derivative of penicillin G, a beta-lactam antibiotic. It is primarily used to treat bacterial infections, particularly enterococcicosis in yellowtail fish. This compound is known for its stability in acidic solutions and its effectiveness in treating infections caused by Enterococcus seriolicida .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tobicillin is synthesized by esterifying the carboxyl group of penicillin G. The process involves dissolving penicillin G in acetonitrile and then reacting it with an esterifying agent. The reaction is typically carried out at a controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced in stabilized preparations that include an oil and a phosphate. This method ensures the stability of the compound during storage and transportation. The stabilized preparation may contain soybean oil and tertiary calcium phosphate .
Chemical Reactions Analysis
Types of Reactions: Tobicillin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of water or acidic conditions, leading to the breakdown of the ester bond and the release of penicillin G.
Oxidation: Oxidizing agents can convert this compound into its oxidized forms, although this reaction is less common in practical applications.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Major Products Formed: The primary product formed from the hydrolysis of this compound is penicillin G. Other reactions may yield various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Tobicillin has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and its effectiveness against specific bacterial strains.
Medicine: Used to treat bacterial infections, particularly in aquaculture to manage diseases in fish.
Industry: Employed in the production of stabilized antibiotic preparations for veterinary use
Mechanism of Action
Tobicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in weakened cell walls and eventual lysis of the bacteria. The molecular targets include PBPs, and the pathways involved are related to cell wall biosynthesis .
Comparison with Similar Compounds
Penicillin G: The parent compound of Tobicillin, used to treat a wide range of bacterial infections.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.
Doxycycline: An antibiotic that treats a wide range of infections but belongs to a different class (tetracyclines).
Comparison: this compound is unique due to its esterified structure, which provides stability in acidic conditions and enhances its absorption in the bloodstream. Compared to penicillin G, this compound has a higher area under the blood concentration-time curve, making it more effective in certain applications. Amoxicillin and doxycycline, while effective antibiotics, have different mechanisms of action and are used for different types of infections .
Properties
IUPAC Name |
[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUHWMKIYHWOJ-AOHZBQACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057648 | |
Record name | Tobicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151287-22-8 | |
Record name | 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151287-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tobicillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tobicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOBICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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